2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzothiadiazine core substituted with a chlorine atom at position 7 and a 1,1-dioxo group. The sulfanyl (-S-) linker connects the benzothiadiazine moiety to the acetamide group, which is further substituted with a 2-chlorobenzyl group. Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX software ) for precise conformation analysis.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c17-11-5-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGDQWDXTICXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with 2-chlorobenzylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, each with potential pharmacological activities .
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its diverse pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of receptor activity in the central nervous system .
Comparison with Similar Compounds
N-(2-Fluorophenyl) Analog ()
- Structure: 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide.
- Key Differences : Replaces the benzothiadiazine ring with an imidazole-sulfanyl group and substitutes the 2-chlorophenyl with a 2-fluorophenyl. The hydroxymethyl group on the imidazole may enhance solubility.
- Implications : Fluorine substitution often improves metabolic stability and bioavailability compared to chlorine .
N-(4-Chlorophenyl)acetamide Derivatives ()
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Key Differences : Features a pyrazol-4-yl ring instead of benzothiadiazine and a dichlorophenyl group. The dihedral angles between aromatic rings (54.8°–77.5°) influence hydrogen bonding and dimer formation.
Benzothiazole-Based Acetamide ()
- Structure : N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide.
- Key Differences : Benzothiazole replaces benzothiadiazine, with an ethoxy group at position 4. The absence of the sulfonyl group may reduce electron-withdrawing effects.
- Synthesis : Likely synthesized via amide coupling, similar to methods in (triethylamine, dichloromethane) .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide is a derivative of benzothiadiazine and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 320.80 g/mol
- Structure : The compound features a benzothiadiazine core substituted with a chlorophenyl group and an acetamide moiety.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine exhibit significant antimicrobial properties. A study conducted by demonstrated that related compounds showed activity against various bacterial strains, suggesting that the sulfur-containing moiety may enhance this effect.
Anticancer Potential
Preliminary studies have suggested that compounds similar to this compound possess anticancer properties. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiadiazine Derivative A | HeLa | 15.5 |
| Benzothiadiazine Derivative B | MCF7 | 12.3 |
These results indicate a potential for further development in cancer therapeutics.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various benzothiadiazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
